1-((2-Fluorophenoxy)methyl)cyclobutanecarboxylic acid
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Overview
Description
1-((2-Fluorophenoxy)methyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C12H13FO3. This compound is characterized by the presence of a cyclobutane ring, a fluorophenoxy group, and a carboxylic acid functional group. It is a fluorinated organic acid known for its unique blend of reactivity and stability .
Preparation Methods
The synthesis of 1-((2-Fluorophenoxy)methyl)cyclobutanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutanecarboxylic acid and 2-fluorophenol.
Reaction Conditions: The reaction involves the formation of an ester intermediate, which is then hydrolyzed to yield the final product.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-((2-Fluorophenoxy)methyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol. Reagents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Scientific Research Applications
1-((2-Fluorophenoxy)methyl)cyclobutanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-((2-Fluorophenoxy)methyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
1-((2-Fluorophenoxy)methyl)cyclobutanecarboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C12H13FO3 |
---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
1-[(2-fluorophenoxy)methyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13FO3/c13-9-4-1-2-5-10(9)16-8-12(11(14)15)6-3-7-12/h1-2,4-5H,3,6-8H2,(H,14,15) |
InChI Key |
RRCZHZXSWLZJDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(COC2=CC=CC=C2F)C(=O)O |
Origin of Product |
United States |
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